
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate: is a complex chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes guanidine and cyano groups polymerized with N-(2-aminoethyl)-1,2-ethanediamine and sulfate. It is often used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate typically involves the polymerization of guanidine and cyano groups with N-(2-aminoethyl)-1,2-ethanediamine in the presence of sulfate. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the polymer. Specific catalysts and solvents may be used to facilitate the reaction and achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are carefully monitored to maintain consistency and quality. Industrial production may also involve purification steps to remove impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced forms with altered reactivity.
Scientific Research Applications
Chemistry: In chemistry, guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate is used as a reagent in various synthetic processes. Its unique structure allows it to participate in complex reactions, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its reactivity and functional groups make it useful for probing biological systems and understanding biochemical pathways.
Medicine: In medicine, guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate is explored for its potential therapeutic applications. It may be used in drug development and as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific molecules and modulate their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for research and therapeutic applications.
Comparison with Similar Compounds
- Guanidine, cyano-polymer with N-(2-aminoethyl)-1-2ethanediamine and ammonium chloride
- Biguanide compounds
Comparison: Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate is unique due to its specific polymer structure and the presence of sulfate. This distinguishes it from other similar compounds, which may have different functional groups or polymerization patterns. The presence of sulfate can influence the compound’s reactivity and applications, making it suitable for specific uses that other similar compounds may not fulfill.
Properties
CAS No. |
104339-61-9 |
|---|---|
Molecular Formula |
C6H19N7O4S |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C4H13N3.C2H4N4.H2O4S/c5-1-3-7-4-2-6;3-1-6-2(4)5;1-5(2,3)4/h7H,1-6H2;(H4,4,5,6);(H2,1,2,3,4) |
InChI Key |
YEQQVCNJBRWCDB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O |
Related CAS |
104339-61-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


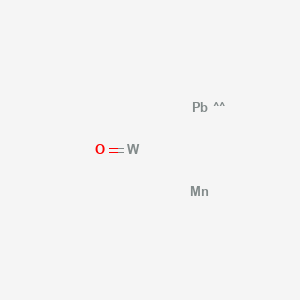
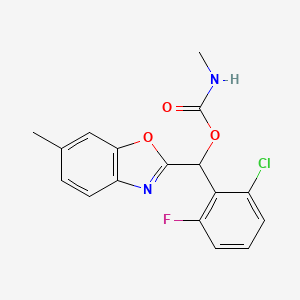
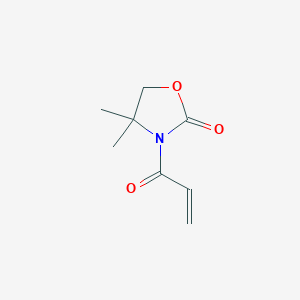
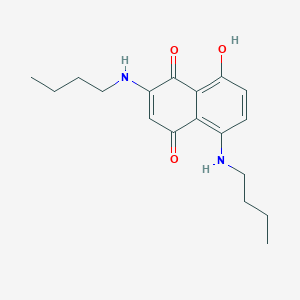
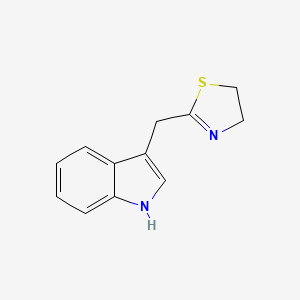
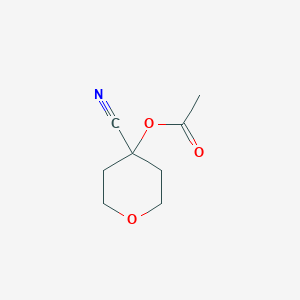
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
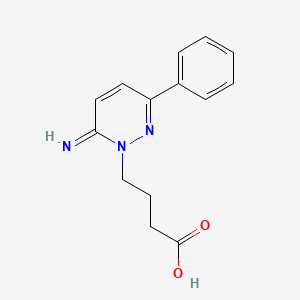
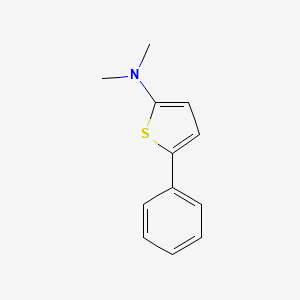
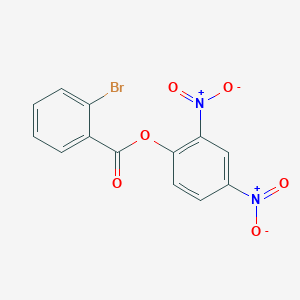
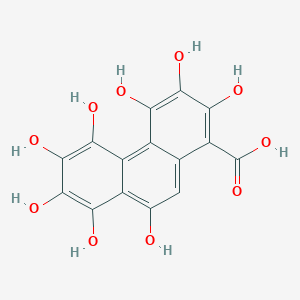
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

